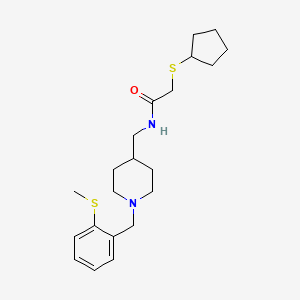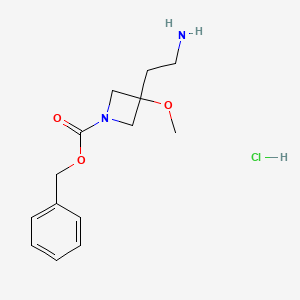
benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride is a synthetic compound that belongs to the class of azetidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as potassium carbonate.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide and a suitable base, such as sodium hydride.
Formation of the Hydrochloride Salt: The hydrochloride salt can be formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can occur at the azetidine ring or the benzyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of reduced azetidine or benzyl derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used as a tool in biological research to study the effects of azetidine derivatives on cellular processes and pathways.
作用機序
The mechanism of action of benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzyl 3-(2-aminoethyl)-3-hydroxyazetidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Benzyl 3-(2-aminoethyl)-3-ethoxyazetidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate: Similar structure but without the hydrochloride salt.
Uniqueness
benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride is unique due to the presence of the methoxy group and the hydrochloride salt, which may confer specific properties such as increased solubility or stability. These unique features make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-18-14(7-8-15)10-16(11-14)13(17)19-9-12-5-3-2-4-6-12;/h2-6H,7-11,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCJVQVJUTVAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)OCC2=CC=CC=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B2788872.png)
![2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2788873.png)
![2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2788874.png)
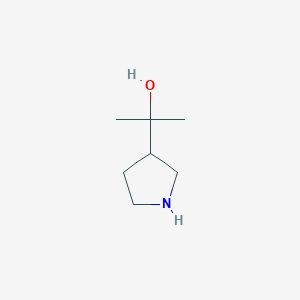
![3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2788877.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2788878.png)
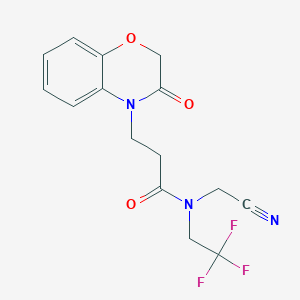
![9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2788880.png)
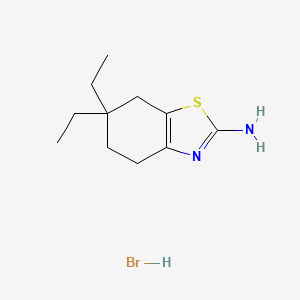
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2788885.png)
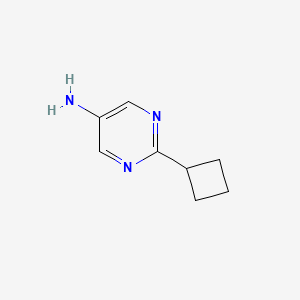
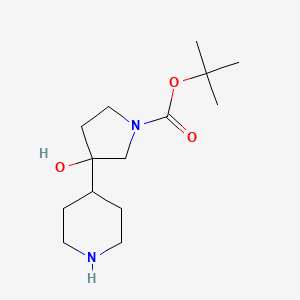
![2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine](/img/structure/B2788893.png)
